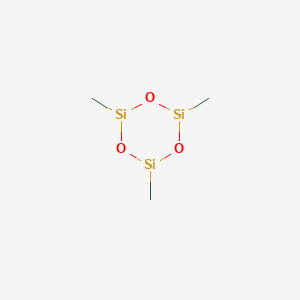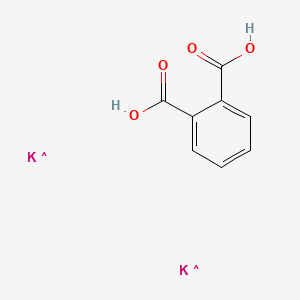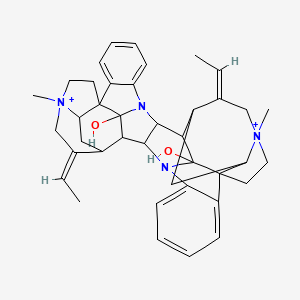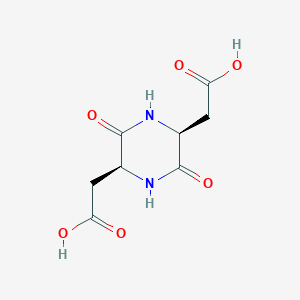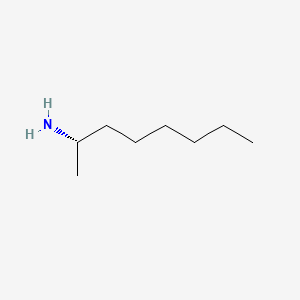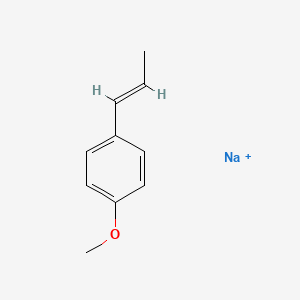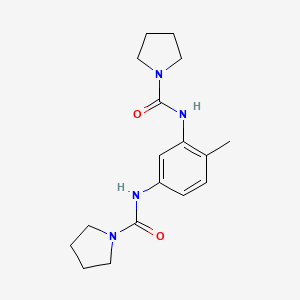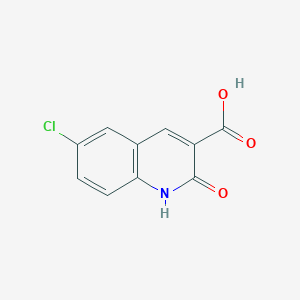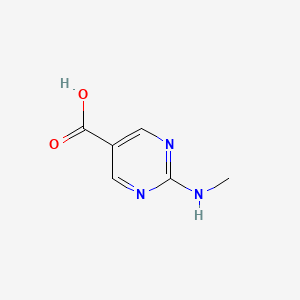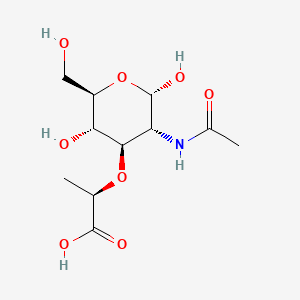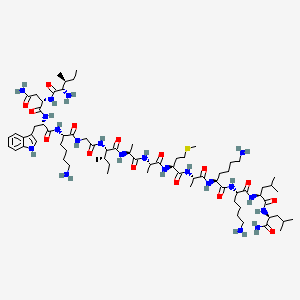
2-chloro-9-methyl-9H-purine
説明
2-Chloro-9-methyl-9H-purine (2-CMP) is a purine derivative that is used in various scientific applications. It is a colorless, crystalline solid with a molecular weight of 229.6 g/mol. 2-CMP is a synthetic compound, and it is used in biochemistry and molecular biology research, particularly in the study of nucleic acid chemistry and enzymology. It is also used in the synthesis of various pharmaceuticals, and it has been used as a starting material for the synthesis of other purine derivatives.
科学的研究の応用
Synthesis of Purine Derivatives
2-chloro-9-methyl-9H-purine serves as a precursor for synthesizing various purine derivatives. These derivatives are crucial in medicinal chemistry due to their resemblance to the purine bases of DNA and RNA . The chloro group can undergo substitution reactions, allowing for the introduction of diverse functional groups.
Antimalarial Agents
Purine derivatives have been studied for their antimalarial properties. The modification of the purine structure, such as through the introduction of a methyl group at the 9-position, can lead to compounds with potential antimalarial activity .
Cysteine Protease Inhibitors
Compounds derived from 2-chloro-9-methyl-9H-purine have been explored as cysteine protease inhibitors. These inhibitors can be used to treat diseases like Human African trypanosomiasis by targeting the protease enzymes of the pathogen .
mTOR Kinase Inhibition
Some 9-methyl-9H-purine derivatives exhibit inhibitory activity against mTOR kinase, which is a critical enzyme involved in cell growth and metabolism. This makes them valuable in cancer research for developing new therapeutic agents .
Organic Synthesis
In organic synthesis, 2-chloro-9-methyl-9H-purine can be used to introduce purine moieties into larger molecules. Its reactivity allows for selective functionalization, which is essential for constructing complex organic compounds .
Material Science
The unique properties of 2-chloro-9-methyl-9H-purine make it a candidate for material science applications. It can be used to create novel materials with specific electronic or photonic properties due to its heterocyclic structure.
Biochemical Studies
As a structural analog of naturally occurring purines, 2-chloro-9-methyl-9H-purine is used in biochemical studies to understand the role of purines in biological systems. It can help elucidate the mechanisms of purine-related enzymes and receptors .
Chemical Biology
In chemical biology, 2-chloro-9-methyl-9H-purine derivatives can be used as molecular probes to study biological processes. They can be tagged with fluorescent groups or other markers to visualize and track biological interactions .
作用機序
Target of Action
The primary target of the compound 2-chloro-9-methyl-9H-purine is the mammalian target of rapamycin (mTOR) kinase . mTOR is a key regulator of cell growth and proliferation, and its dysregulation is implicated in various types of cancers . The compound 2-chloro-9-methyl-9H-purine, as an mTOR inhibitor, has the potential to suppress the abnormal cell growth associated with these conditions .
Mode of Action
2-chloro-9-methyl-9H-purine interacts with its target, mTOR, by inhibiting its kinase activity . This inhibition disrupts the normal functioning of mTOR, leading to a decrease in cell growth and proliferation . The compound’s interaction with mTOR is selective, meaning it primarily affects mTOR activity without significantly impacting other proteins .
Biochemical Pathways
The inhibition of mTOR by 2-chloro-9-methyl-9H-purine affects several biochemical pathways. mTOR is a central component of the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth . By inhibiting mTOR, 2-chloro-9-methyl-9H-purine disrupts this pathway, leading to reduced cell proliferation and survival .
Pharmacokinetics
The compound is known to have high gi absorption and is bbb permeant . These properties suggest that 2-chloro-9-methyl-9H-purine could have good bioavailability, allowing it to reach its target sites in the body effectively .
Result of Action
The molecular and cellular effects of 2-chloro-9-methyl-9H-purine’s action primarily involve the suppression of cell growth and proliferation . By inhibiting mTOR, the compound disrupts the PI3K/AKT/mTOR pathway, leading to reduced cell survival and growth . This can potentially lead to the shrinkage of tumors in cancerous conditions .
Action Environment
The action, efficacy, and stability of 2-chloro-9-methyl-9H-purine can be influenced by various environmental factors. For instance, the pH of the local environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as binding proteins or metabolizing enzymes, can also impact the compound’s action . .
特性
IUPAC Name |
2-chloro-9-methylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-11-3-9-4-2-8-6(7)10-5(4)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVDDOZWEOPXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CN=C(N=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428064 | |
| Record name | 2-chloro-9-methyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-9-methyl-9H-purine | |
CAS RN |
2346-73-8 | |
| Record name | 2-chloro-9-methyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-9-methyl-9H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



